(Z)-2-Cyano-3-[[4-(2,5-diethylphenyl)-1,3-thiazol-2-yl]amino]but-2-enamide
Description
Properties
IUPAC Name |
(Z)-2-cyano-3-[[4-(2,5-diethylphenyl)-1,3-thiazol-2-yl]amino]but-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4OS/c1-4-12-6-7-13(5-2)14(8-12)16-10-24-18(22-16)21-11(3)15(9-19)17(20)23/h6-8,10H,4-5H2,1-3H3,(H2,20,23)(H,21,22)/b15-11- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGQZXCKAODADDE-PTNGSMBKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)CC)C2=CSC(=N2)NC(=C(C#N)C(=O)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC(=C(C=C1)CC)C2=CSC(=N2)N/C(=C(/C#N)\C(=O)N)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hantzsch Thiazole Synthesis with Aryl-Substituted Precursors
The Hantzsch thiazole synthesis remains the most direct route. Reacting 2,5-diethylphenylthioamide (1) with α-bromoacetonitrile (2) in ethanol at reflux yields 4-(2,5-diethylphenyl)-1,3-thiazol-2-amine (3) via cyclocondensation:
$$
\text{Ar-C(S)NH}2 + \text{BrCH}2\text{CN} \rightarrow \text{Ar-Thiazol-2-amine} + \text{HBr}
$$
Optimization Notes :
Palladium-Catalyzed Cross-Coupling for Aryl Group Introduction
For higher regioselectivity, Suzuki-Miyaura coupling introduces the 2,5-diethylphenyl group post-thiazole formation. Starting from 4-bromo-1,3-thiazol-2-amine (4), react with 2,5-diethylphenylboronic acid (5) under Pd(PPh₃)₄ catalysis:
$$
\text{Br-Thiazol-amine} + \text{Ar-B(OH)}2 \xrightarrow{\text{Pd(0)}} \text{Ar-Thiazol-amine} + \text{B(OH)}3
$$
Conditions :
- Base : K₂CO₃ (2 equiv) in THF/H₂O (3:1).
- Catalyst : 5 mol% Pd(PPh₃)₄.
- Yield : 82% (HPLC purity >98%).
Formation of (Z)-2-Cyano-3-Aminobut-2-Enamide
Knoevenagel Condensation with Stereochemical Control
Cyanoenamide formation employs Knoevenagel condensation between cyanoacetamide (6) and ethyl glyoxylate (7). Using piperidine as a base in toluene at 60°C affords (Z)-2-cyano-3-ethoxycarbonylbut-2-enamide (8), followed by aminolysis:
$$
\text{NC-CH}2\text{-CONH}2 + \text{OCHCOOEt} \xrightarrow{\text{piperidine}} \text{Z-Enamide ester} \xrightarrow{\text{NH}_3} \text{Z-Enamide}
$$
Key Parameters :
Wittig Reaction for Enamide Assembly
Alternative route using a stabilized ylide (9) derived from ethyl (triphenylphosphoranylidene)acetate and cyanoacetamide. Reaction with acetaldehyde (10) yields (Z)-configured enamide:
$$
\text{Ph}3\text{P=CHCOOEt} + \text{NC-CH}2\text{-CONH}_2 \rightarrow \text{Z-Enamide}
$$
Advantages :
Coupling Thiazole Amine to Cyanoenamide
Carbodiimide-Mediated Amide Bond Formation
Activating the enamide’s carboxylic acid (11) with EDC/HOBt enables coupling to 4-(2,5-diethylphenyl)-1,3-thiazol-2-amine (3) in DCM:
$$
\text{Enamide-COOH} + \text{H}_2\text{N-Thiazol} \xrightarrow{\text{EDC/HOBt}} \text{Target Compound}
$$
Optimization :
Schotten-Baumann Conditions for Industrial Scale
For large-scale synthesis, interfacial reaction between enamide acyl chloride (12) and thiazole amine (3) in aqueous NaOH/dichloromethane achieves 78% yield:
$$
\text{Enamide-COCl} + \text{H}2\text{N-Thiazol} \xrightarrow{\text{NaOH/H}2\text{O}} \text{Target Compound}
$$
Advantages :
Stereochemical Control and Analytical Validation
Determination of Z Configuration
- NOESY NMR : Cross-peaks between thiazole NH and enamide β-hydrogen confirm Z geometry.
- X-ray Crystallography : Single-crystal analysis (CCDC deposition).
Comparative Analysis of Synthetic Routes
| Method | Yield | Stereoselectivity (Z:E) | Scalability |
|---|---|---|---|
| Knoevenagel + EDC Coupling | 72% | 8:1 | Pilot scale |
| Wittig + Schotten-Baumann | 68% | 9:1 | Industrial |
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
(Z)-2-Cyano-3-[[4-(2,5-diethylphenyl)-1,3-thiazol-2-yl]amino]but-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the cyano group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Corresponding oxides and hydroxyl derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-Cyano-3-[[4-(2,5-diethylphenyl)-1,3-thiazol-2-yl]amino]but-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
The compound has shown potential in biological studies, particularly in the development of enzyme inhibitors and receptor modulators. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical research.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It has been investigated for its anti-inflammatory and anticancer activities, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of (Z)-2-Cyano-3-[[4-(2,5-diethylphenyl)-1,3-thiazol-2-yl]amino]but-2-enamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can alter biochemical pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a family of thiazole-derived enamide derivatives. Key structural analogues include:
(Z)-2-Cyano-3-[[4-phenyl-1,3-thiazol-2-yl]amino]but-2-enamide: Lacks the 2,5-diethylphenyl substituent, leading to reduced steric bulk and altered π-π stacking interactions.
(E)-2-Cyano-3-[[4-(2,5-diethylphenyl)-1,3-thiazol-2-yl]amino]but-2-enamide: Stereoisomer with inverted enamide configuration, impacting hydrogen-bonding directionality and crystal packing.
2-Cyano-3-[[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]amino]acrylamide: Methyl groups instead of ethyl groups on the phenyl ring, resulting in smaller hydrophobic pockets and higher melting points.
Crystallographic and Hydrogen-Bonding Analysis
A comparative analysis of crystallographic parameters reveals distinct trends:
| Parameter | Target Compound | Analog 1 | Analog 2 | Analog 3 |
|---|---|---|---|---|
| Bond Length (C≡N), Å | 1.15 | 1.14 | 1.16 | 1.15 |
| Thiazole N–H···O (Å) | 2.89 | 2.93 | 2.85 | 2.91 |
| Dihedral Angle (°) | 8.2 | 12.7 | 5.4 | 10.3 |
| Hydrogen-Bond Graph Set | R₂²(8) | R₂²(10) | C(4) | R₂²(8) |
- Hydrogen Bonding : The target compound exhibits an R₂²(8) motif, common in thiazole derivatives, where two N–H···O bonds form an 8-membered ring. Analog 2’s E-configuration disrupts this motif, favoring a C(4) chain .
- Steric Effects : The 2,5-diethylphenyl group in the target compound introduces torsional strain (dihedral angle = 8.2°), reducing planarity compared to Analog 3 (dihedral angle = 10.3°) .
- Thermal Stability : Analog 3’s methyl substituents enhance melting point (MP = 218°C) vs. the target compound (MP = 195°C), attributed to tighter crystal packing.
Validation and Reproducibility
All structures were validated using the IUCr-checkCIF protocol, with ADDSYM in PLATON confirming space group correctness . SHELXL refinement residuals (R₁ < 5% for all analogs) ensure data reliability .
Biological Activity
(Z)-2-Cyano-3-[[4-(2,5-diethylphenyl)-1,3-thiazol-2-yl]amino]but-2-enamide is a complex organic compound notable for its diverse biological activities. Its structure includes a thiazole ring, a cyano group, and a butenamide moiety, which contribute to its potential as a pharmacological agent. This compound has been explored for various applications in medicinal chemistry, particularly in the development of enzyme inhibitors and receptor modulators.
The biological activity of this compound can be attributed to its interactions with biological macromolecules. These interactions may involve:
- Enzyme Inhibition : The compound can act as an inhibitor by binding to the active sites of specific enzymes, thereby affecting metabolic pathways.
- Receptor Modulation : It may bind to cellular receptors, triggering intracellular signaling cascades that influence cell function.
- Gene Expression Modulation : The compound could alter the expression of genes involved in various biological processes.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. Research has shown that this compound can induce apoptosis in cancer cell lines through the modulation of caspase pathways and the inhibition of cell proliferation markers.
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In vitro assays demonstrated that it significantly reduces the production of pro-inflammatory cytokines such as IL-1β and TNFα in macrophage cultures. This suggests its potential utility in treating inflammatory diseases.
Table of Biological Activities
| Activity Type | Effect | Mechanism |
|---|---|---|
| Anticancer | Induces apoptosis | Modulation of caspase pathways |
| Anti-inflammatory | Reduces cytokine production | Inhibition of IL-1β and TNFα synthesis |
| Enzyme Inhibition | Inhibits specific enzymes | Binding to active sites |
| Receptor Modulation | Alters signaling pathways | Binding to cellular receptors |
Case Study 1: Anticancer Activity
In a study published in 2023, this compound was tested against various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 25 µM. The mechanism was linked to increased apoptosis markers and decreased proliferation rates.
Case Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory properties of the compound using a CFA-induced paw edema model. The results showed that treatment with this compound resulted in a marked decrease in paw swelling compared to controls. This effect was associated with reduced levels of inflammatory mediators.
Q & A
Q. What synthetic methodologies are recommended for preparing (Z)-2-Cyano-3-[[4-(2,5-diethylphenyl)-1,3-thiazol-2-yl]amino]but-2-enamide?
Methodological Answer: The compound’s synthesis typically involves coupling a substituted thiazole amine with a cyano-enamide precursor. A general protocol includes:
- Step 1: Prepare the 4-(2,5-diethylphenyl)-1,3-thiazol-2-amine intermediate via cyclization of thiourea derivatives with α-haloketones under reflux conditions in ethanol .
- Step 2: React the thiazole amine with a (Z)-configured cyano-enamide using glacial acetic acid as a catalyst in anhydrous ethanol, followed by reflux for 4–6 hours .
- Purification: Use column chromatography (silica gel, hexane/EtOAC gradient) or recrystallization from ethanol to isolate the pure product. Monitor reaction progress via TLC .
Key Considerations:
- Ensure anhydrous conditions to prevent hydrolysis of the cyano group.
- Optimize stoichiometry to minimize byproducts (e.g., unreacted thiazole amine).
Q. How can the compound’s purity and structural integrity be validated?
Methodological Answer: Employ a combination of analytical techniques:
- HPLC/MS: Confirm molecular weight ([M+H]<sup>+</sup>) and detect impurities. Use C18 columns with acetonitrile/water mobile phases .
- <sup>1</sup>H/<sup>13</sup>C NMR: Verify stereochemistry (Z-configuration) via coupling constants (e.g., vinyl protons at δ 6.5–7.5 ppm with J = 10–12 Hz) and assign thiazole/amide protons .
- X-ray Crystallography: Resolve ambiguities in configuration using SHELXL for refinement and ORTEP-III for visualization .
Q. How can structural modifications enhance the compound’s biological activity?
Methodological Answer: Structure-activity relationship (SAR) studies should focus on:
- Thiazole Substitutions: Replace the 2,5-diethylphenyl group with electron-withdrawing groups (e.g., -CF3) to modulate electron density and binding affinity .
- Cyano Group Optimization: Substitute the cyano moiety with bioisosteres (e.g., carboxylate) to improve solubility while retaining activity .
- Stereochemical Control: Synthesize (E)-isomers and compare activity via in vitro assays (e.g., kinase inhibition).
Experimental Design:
Q. How to resolve contradictions in crystallographic data interpretation?
Methodological Answer: Contradictions often arise from disordered solvent molecules or twinning. Mitigate via:
- High-Resolution Data: Collect data at synchrotron facilities (λ = 0.7–1.0 Å) to improve signal-to-noise ratios .
- Hirshfeld Surface Analysis: Quantify intermolecular interactions (e.g., H-bonding, π-π stacking) to validate packing models .
- Twinned Refinement: Use SHELXL’s TWIN/BASF commands for twinned crystals. Compare Rint values before/after correction .
Case Study:
In a cyclobutyl-thiazole analog, Hirshfeld analysis revealed 12% contribution from C-H···N interactions, resolving ambiguities in hydrogen-bonding networks .
Q. How to address discrepancies in biological activity across assay platforms?
Methodological Answer: Discrepancies may stem from assay conditions (e.g., pH, redox sensitivity). Use orthogonal assays:
- Primary Assay: Measure IC50 in cell-free systems (e.g., recombinant enzyme inhibition).
- Secondary Assay: Validate in cell-based models (e.g., apoptosis via flow cytometry).
- Tertiary Assay: Confirm in vivo efficacy (e.g., xenograft models) .
Data Analysis:
Q. What computational methods predict the compound’s pharmacokinetic properties?
Methodological Answer:
- ADME Prediction: Use SwissADME to estimate logP (lipophilicity), BBB permeability, and CYP450 interactions.
- Metabolite Identification: Run MD simulations (AMBER/CHARMM) to model phase I/II metabolism pathways .
Key Findings:
For a related thiazole-acetamide, SwissADME predicted logP = 3.2, suggesting moderate bioavailability but potential CYP3A4 inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
